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Compound of Interest

Compound Name: Furfurylamine

Cat. No.: B118560 Get Quote

An In-depth Technical Guide to the Spectroscopic Analysis of Furfurylamine

This technical guide provides a comprehensive overview of the spectroscopic data for

furfurylamine (C₅H₇NO), a valuable building block in pharmaceutical and chemical synthesis.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This

document is intended for researchers, scientists, and professionals in drug development who

utilize spectroscopic techniques for molecular characterization.

Molecular Structure
Furfurylamine, also known as (furan-2-yl)methanamine, consists of a furan ring attached to an

aminomethyl group.[1][2] Its structure is fundamental to interpreting its spectroscopic

signatures.

Chemical Structure:

Molecular Formula: C₅H₇NO[3][4][5]

Molecular Weight: 97.12 g/mol [1][3][4]

IUPAC Name: (Furan-2-yl)methanamine[1][2]
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For furfurylamine, both ¹H and ¹³C NMR provide distinct signals corresponding to

the unique chemical environments of its atoms.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of furfurylamine displays characteristic signals for the protons on the

furan ring and the aminomethyl group.

Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

-CH₂- (Methylene) ~3.7 - 3.8 Singlet N/A

H-5 (Furan) ~7.3 - 7.4 Multiplet

H-3 (Furan) ~6.2 - 6.3 Multiplet

H-4 (Furan) ~6.1 - 6.2 Multiplet

-NH₂ (Amine) ~1.5 - 1.6 Singlet (broad) N/A

Note: Chemical shifts are typically referenced to Tetramethylsilane (TMS) at 0 ppm. The exact

shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum provides five distinct signals, corresponding to the

five carbon atoms in furfurylamine.

Carbon Assignment Chemical Shift (δ) ppm

C-2 (Furan, C-CN) ~154 - 155

C-5 (Furan) ~141 - 142

C-3 (Furan) ~110 - 111

C-4 (Furan) ~106 - 107

-CH₂- (Methylene) ~38 - 39
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Note: Data is referenced to a deuterated solvent signal (e.g., CDCl₃ at 77.0 ppm).[6]

Experimental Protocol for NMR Spectroscopy
The following outlines a standard procedure for acquiring high-quality NMR spectra of

furfurylamine.

Sample Preparation: Dissolve approximately 10-20 mg of furfurylamine in 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[7][8] Ensure

the sample is free of any solid particles by filtering it through a pipette with a small glass wool

plug if necessary.[7]

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.[9][10]

Shim the magnetic field to achieve maximum homogeneity and resolution.[9][10]

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).[11]

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Typical parameters on a 400 MHz spectrometer include a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and 8-16 scans.[12]

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).[9]

Typical parameters on a 100 MHz spectrometer include a spectral width of 220-240 ppm,

a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a

good signal-to-noise ratio.[13][14]

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).[9]

Phase the spectrum and perform baseline correction.[9]

Reference the spectrum using the residual solvent peak or an internal standard like TMS.

[8][9]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation.

IR Spectroscopic Data
The IR spectrum of furfurylamine shows characteristic absorption bands for N-H stretching of

the amine, C-H stretching of the furan ring, and C-O stretching of the ether within the ring.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3300 - 3500 (two bands) N-H Stretch Primary Amine (-NH₂)

~3100 C-H Stretch Aromatic (Furan)

~2850 - 2960 C-H Stretch Aliphatic (-CH₂-)

~1600 N-H Bend Primary Amine (-NH₂)

~1500, ~1450 C=C Stretch Aromatic (Furan)

~1010 - 1150 C-O-C Stretch Ether (Furan)

Note: Spectra are often acquired "neat," meaning the pure liquid is analyzed without a solvent.

[1]

Experimental Protocol for IR Spectroscopy (Neat Liquid)
As a liquid at room temperature, furfurylamine is readily analyzed as a thin film.[1][15]

Sample Preparation: Place one drop of pure furfurylamine onto the surface of a clean, dry

salt plate (e.g., NaCl or KBr).[15][16]
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Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film

sandwiched between them.[15][16] Ensure the liquid spreads evenly.

Data Acquisition:

Place the "sandwich" plate assembly into the sample holder of the FT-IR spectrometer.[17]

Acquire a background spectrum of the empty instrument to subtract any atmospheric

interference (H₂O, CO₂).

Acquire the sample spectrum over the range of 4000-600 cm⁻¹.[17]

Cleaning: After analysis, disassemble the plates, rinse them thoroughly with a dry solvent

like acetone, and return them to a desiccator to prevent moisture damage.[15][16]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, confirming the molecular weight and offering structural clues.

Mass Spectrometry Data
The electron ionization (EI) mass spectrum of furfurylamine shows a prominent molecular ion

peak and a characteristic base peak from the stable furfuryl cation.

m/z Value Assignment Relative Intensity

97 [M]⁺ (Molecular Ion) High

81 [M - NH₂]⁺ Base Peak

53 [C₄H₅]⁺ Moderate

39 [C₃H₃]⁺ Moderate

Note: The fragmentation pattern is a key identifier for the furfuryl moiety.
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Experimental Protocol for Mass Spectrometry (Electron
Ionization)
The following is a general procedure for obtaining an EI mass spectrum.

Sample Introduction: Introduce a small, volatile sample of furfurylamine into the ion source

of the mass spectrometer. This can be done via direct injection or, more commonly, through

the output of a Gas Chromatograph (GC-MS).[18][19]

Ionization: In the ion source, bombard the gaseous molecules with a high-energy electron

beam (typically 70 eV).[20] This ejects an electron from the molecule, forming a positively

charged molecular ion ([M]⁺).[20]

Fragmentation: The excess energy from ionization causes the molecular ion to fragment into

smaller, characteristic ions and neutral radicals.[18][20]

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which

separates them based on their mass-to-charge (m/z) ratio.[18][20]

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value, generating the mass spectrum.[20]

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a chemical compound like furfurylamine.
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Caption: Workflow for the spectroscopic analysis of furfurylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b118560#spectroscopic-data-of-furfurylamine-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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